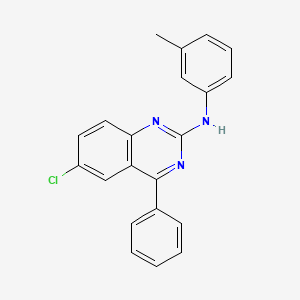
5-(4-BR-Phenyl)-2H-pyrazole-3-carboxylic acid (2-hydroxy-benzylidene)-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 5-(4-bromo-phényl)-2H-pyrazole-3-carboxylique (2-hydroxy-benzylidène)-hydrazide est un composé organique synthétique qui appartient à la classe des dérivés du pyrazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 5-(4-bromo-phényl)-2H-pyrazole-3-carboxylique (2-hydroxy-benzylidène)-hydrazide implique généralement les étapes suivantes :
Formation du cycle pyrazole : Cela peut être réalisé par la réaction d’un dérivé d’hydrazine avec une 1,3-dicétone.
Bromation : Le cycle phényle est bromé à l’aide d’un agent bromant tel que le brome ou la N-bromosuccinimide (NBS).
Condensation : Le groupe acide carboxylique est introduit par une réaction de condensation avec un dérivé d’acide carboxylique approprié.
Formation d’hydrazide : La dernière étape implique la réaction de l’acide carboxylique avec l’hydrazine pour former l’hydrazide.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela inclut l’utilisation de réacteurs à écoulement continu, de synthèses automatisées et de techniques de purification pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, généralement en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : L’atome de brome sur le cycle phényle peut être substitué par divers nucléophiles, tels que les amines ou les thiols.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Borohydrure de sodium dans le méthanol ou l’éthanol.
Substitution : Nucléophiles en présence d’une base comme l’hydroxyde de sodium.
Principaux produits
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’alcools ou d’amines.
Substitution : Formation de dérivés phényles substitués.
4. Applications de la recherche scientifique
Chimie
Catalyse : Utilisé comme ligand en chimie de coordination pour la catalyse.
Science des matériaux :
Biologie
Inhibition enzymatique : Étudié pour son potentiel à inhiber des enzymes spécifiques.
Activité antimicrobienne : Évalué pour ses propriétés antimicrobiennes contre divers agents pathogènes.
Médecine
Développement de médicaments : Enquêté comme composé de tête pour le développement de nouveaux médicaments.
Recherche sur le cancer :
Industrie
Agriculture : Utilisation potentielle comme pesticide ou herbicide.
Produits pharmaceutiques : Utilisé dans la synthèse d’intermédiaires pharmaceutiques.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Antimicrobial Activity: Evaluated for its antimicrobial properties against various pathogens.
Medicine
Drug Development: Investigated as a lead compound for the development of new drugs.
Cancer Research:
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.
Mécanisme D'action
Le mécanisme d’action de l’acide 5-(4-bromo-phényl)-2H-pyrazole-3-carboxylique (2-hydroxy-benzylidène)-hydrazide implique son interaction avec des cibles moléculaires spécifiques. Il peut s’agir d’enzymes, de récepteurs ou d’autres protéines. Le composé peut moduler l’activité de ces cibles, ce qui conduit à divers effets biologiques. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- Hydrazide d’acide 5-phényl-2H-pyrazole-3-carboxylique
- Acide 5-(4-chloro-phényl)-2H-pyrazole-3-carboxylique (2-hydroxy-benzylidène)-hydrazide
- Acide 5-(4-méthyl-phényl)-2H-pyrazole-3-carboxylique (2-hydroxy-benzylidène)-hydrazide
Unicité
La présence de l’atome de brome sur le cycle phényle et la partie hydrazide spécifique rendent l’acide 5-(4-bromo-phényl)-2H-pyrazole-3-carboxylique (2-hydroxy-benzylidène)-hydrazide unique
Propriétés
Formule moléculaire |
C17H13BrN4O2 |
|---|---|
Poids moléculaire |
385.2 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13BrN4O2/c18-13-7-5-11(6-8-13)14-9-15(21-20-14)17(24)22-19-10-12-3-1-2-4-16(12)23/h1-10,23H,(H,20,21)(H,22,24)/b19-10+ |
Clé InChI |
QUBVKWKSZKZEEH-VXLYETTFSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)O |
SMILES canonique |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3,4-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11682094.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11682101.png)
![N-(2-cyanophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11682102.png)
![(1E)-1-phenyl-N-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethoxy)ethanimine](/img/structure/B11682107.png)
![Benzo[b]thiophen-3(2H)-one, 2-[[(4-methoxyphenyl)amino]methylene]-](/img/structure/B11682112.png)



![4-[3-Cyano-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-4-yl]-2-methoxyphenyl acetate](/img/structure/B11682128.png)


![ethyl 4-(5-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11682153.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682158.png)
